Acaricidal Activity: (E)-Cinnamates are More Potent than (Z)-Cinnamates
In a head-to-head comparison of acaricidal activity against Psoroptes cuniculi, (E)-cinnamates were found to be more effective than their corresponding (Z)-isomers. This finding is part of a broader structure-activity relationship (SAR) study that evaluated 25 ethyl cinnamate derivatives. The study explicitly notes that stereochemistry is a critical factor influencing bioactivity, with the (E)-configuration conferring higher potency [1]. While this demonstrates the (E)-isomer's superiority for this specific application, it crucially establishes that the two isomers are not functionally equivalent and that (Z)-ethyl cinnamate cannot be used as a drop-in replacement for (E)-ethyl cinnamate in acaricide research or development.
| Evidence Dimension | Acaricidal potency (relative comparison of stereoisomers) |
|---|---|
| Target Compound Data | (Z)-Cinnamates are less effective |
| Comparator Or Baseline | (E)-Cinnamates are more effective |
| Quantified Difference | Not numerically quantified, but directionally established as part of SAR |
| Conditions | In vitro acaricidal activity against Psoroptes cuniculi; assessment of 25 ethyl cinnamate derivatives. |
Why This Matters
This evidence confirms that stereochemistry is a key determinant of bioactivity, and researchers requiring the less active (Z)-isomer for SAR studies or as a negative control must specifically procure it.
- [1] Zhang, B., Lv, C., Li, W., Cui, Z., Chen, D., Cao, F., ... & Liu, Y. (2015). Ethyl Cinnamate Derivatives as Promising High-Efficient Acaricides against Psoroptes cuniculi: Synthesis, Bioactivity and Structure-Activity Relationship. Chemical and Pharmaceutical Bulletin, 63(4), 255-262. View Source
